molecular formula C19H18N2O4 B2451814 7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide CAS No. 951948-26-8

7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide

Cat. No.: B2451814
CAS No.: 951948-26-8
M. Wt: 338.363
InChI Key: CQZNOMLDPOGCMF-UHFFFAOYSA-N
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Description

7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide is a complex organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(22)21(2)15-9-7-14(8-10-15)20-19(23)17-11-13-5-4-6-16(24-3)18(13)25-17/h4-11H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZNOMLDPOGCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow synthesis and automation may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide, also known by its CAS number 951948-26-8, is a compound belonging to the benzofuran class. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-viral, and anti-bacterial properties. The unique structural features of this compound, particularly the combination of functional groups, contribute to its diverse biological effects.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
IUPAC NameN-[4-[acetyl(methyl)amino]phenyl]-7-methoxy-1-benzofuran-2-carboxamide
CAS Number951948-26-8

Structural Analysis

The structure of this compound features a benzofuran core with a methoxy group and an acetamido substituent on the phenyl ring. This arrangement is significant for its biological activity.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit notable anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. For instance, studies on similar compounds have shown that they can disrupt cellular signaling pathways critical for tumor growth and survival.

Case Study:
A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The results demonstrated that compounds with similar structural motifs to this compound effectively inhibited cell growth in breast and lung cancer models, suggesting potential therapeutic applications in oncology .

Antiviral Activity

Benzofuran derivatives have also been explored for their antiviral properties. The compound's ability to enhance intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication, positions it as a candidate for further investigation against viruses such as Hepatitis B and C.

Research Findings:
In vitro studies have shown that certain derivatives can inhibit the replication of HBV by modulating host cellular factors involved in viral life cycles . This suggests that this compound could be explored for similar antiviral effects.

Antibacterial Activity

The antibacterial properties of benzofuran derivatives are well-documented. These compounds often demonstrate effectiveness against a range of bacterial strains through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Experimental Data:
In a comparative study, various benzofuran compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Apoptosis Induction: The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Antiviral Mechanisms: It potentially enhances host immune responses by increasing levels of antiviral proteins.
  • Bacterial Inhibition: It disrupts essential bacterial processes through interference with enzymatic functions.

Q & A

Q. What are the established synthetic routes for 7-methoxy-N-(4-(N-methylacetamido)phenyl)benzofuran-2-carboxamide, and what reagents are typically employed?

The synthesis of benzofuran carboxamide derivatives often involves multi-step reactions, including:

  • Cyclization : Formation of the benzofuran core via acid-catalyzed or oxidative cyclization of substituted phenols or ketones.
  • Amide coupling : Reaction of benzofuran-2-carboxylic acid derivatives with substituted anilines using coupling agents like EDC/HOBt or DCC.
  • Functional group modifications : Methoxy and N-methylacetamido groups are introduced via alkylation or acylation reactions. Common reagents include methyl iodide for methoxy groups and acetic anhydride for acetylation .
  • Purification : Column chromatography and recrystallization are standard methods to achieve >95% purity, verified by HPLC .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Structural characterization typically employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to validate molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline) .

Q. What preliminary biological activities have been reported for benzofuran carboxamide derivatives?

Benzofuran derivatives exhibit diverse activities, including:

  • Enzyme inhibition : Potential targeting of kinases or proteases due to the carboxamide moiety’s hydrogen-bonding capacity.
  • Antimicrobial activity : Demonstrated in structurally similar compounds via in vitro assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?

Yield optimization strategies include:

  • Reaction condition tuning : Temperature control (e.g., low temperatures for acylation to reduce side reactions).
  • Catalyst selection : Use of DMAP or other catalysts to enhance amide coupling efficiency.
  • Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) often improve solubility and reaction homogeneity .
  • By-product analysis : LC-MS monitoring to identify and mitigate impurities during intermediate steps .

Q. What methodologies resolve contradictions in reported pharmacological data for benzofuran carboxamides?

Contradictions in activity data (e.g., varying IC50_{50} values) can be addressed through:

  • Standardized assays : Replicating studies under uniform conditions (e.g., cell lines, incubation times).
  • SAR analysis : Systematic modification of substituents (e.g., methoxy position, acetamido groups) to isolate critical pharmacophores .
  • Meta-analysis : Cross-referencing data with computational models (e.g., molecular docking) to validate target interactions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Key approaches include:

  • ADME prediction : Tools like SwissADME to assess solubility, bioavailability, and metabolic stability.
  • Molecular docking : Identifying binding poses with target proteins (e.g., kinases) to prioritize derivatives with stronger interactions.
  • QSAR models : Correlating structural features (e.g., logP, polar surface area) with activity data to refine lead compounds .

Q. What in vivo models are appropriate for evaluating the efficacy of this compound in disease contexts?

  • Rodent models : For metabolic or inflammatory diseases, using induced-hyperlipidemic rats (similar to anti-hyperlipidemic studies in ).
  • Pharmacokinetic profiling : Blood-brain barrier penetration assays if targeting neurological disorders.
  • Toxicity screens : Acute toxicity studies in zebrafish or mice to establish safety margins before clinical translation .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability in long-term storage?

  • Stability-indicating HPLC : Monitor degradation products under stress conditions (heat, light, humidity).
  • Thermogravimetric analysis (TGA) : Assess thermal stability.
  • Lyophilization : For hygroscopic compounds, lyophilization ensures stability in anhydrous formulations .

Q. How can researchers validate target engagement in cellular assays?

  • Competitive binding assays : Use fluorescent probes or radiolabeled analogs to quantify target occupancy.
  • Knockout/knockdown models : CRISPR-Cas9-edited cell lines to confirm activity loss in target-deficient systems.
  • Biochemical assays : Direct measurement of enzyme activity (e.g., kinase inhibition via ADP-Glo™ assays) .

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